3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione

Anti-inflammatory Rheumatoid arthritis Pulvinic acid dilactone

3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione (CAS 918413-55-5) is a synthetic heterocyclic compound belonging to the furo[3,2-b]furan-2,5-dione class, known structurally as a pulvinic acid dilactone. The core scaffold comprises a fused bis-furan ring system bearing a cyclohexyl substituent at the 3-position and a phenyl ring at the 6-position, with a molecular formula of C18H16O4 and a molecular weight of 296.32 g/mol.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 918413-55-5
Cat. No. B12903033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione
CAS918413-55-5
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O
InChIInChI=1S/C18H16O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
InChIKeyPOQBUIMFWCPGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione (CAS 918413-55-5): Structural Identity and Procurement-Relevant Class Context


3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione (CAS 918413-55-5) is a synthetic heterocyclic compound belonging to the furo[3,2-b]furan-2,5-dione class, known structurally as a pulvinic acid dilactone . The core scaffold comprises a fused bis-furan ring system bearing a cyclohexyl substituent at the 3-position and a phenyl ring at the 6-position, with a molecular formula of C18H16O4 and a molecular weight of 296.32 g/mol . This class has historically been investigated for anti-inflammatory potential, with early patent literature describing 4-cyclohexylpulvinic acid dilactone derivatives as intermediates for anti-arthritic agents [1].

Why 3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione Cannot Be Replaced by Close Furo[3,2-b]furan-2,5-dione Analogs


Generic substitution among furo[3,2-b]furan-2,5-dione analogs is precluded by the pharmacophore sensitivity of the dilactone scaffold. Early structure-activity relationship (SAR) studies on vulpinic acid derivatives demonstrated that the nature and position of substituents on the aromatic rings critically modulate both anti-inflammatory potency and the therapeutic ratio in adjuvant arthritis models [1]. The cyclohexyl substituent in 3-cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione introduces distinct steric bulk, lipophilicity (cLogP shift), and conformational flexibility compared to the symmetric 3,6-diphenyl analog (CAS 6273-79-6) or the 3,6-dicyclohexyl variant (CAS 918413-53-3), likely altering target engagement, metabolic stability, and solubility profiles that directly impact procurement decisions for biological screening cascades [2].

Quantitative Differentiation of 3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione Against Structural Analogs


Anti-Arthritic Activity: Cyclohexyl vs. Phenyl Substitution in the Adjuvant Arthritis Rat Model

In the adjuvant arthritis rat model, 4-cyclohexylpulvinic acid dilactone derivatives (the synthetic precursor class encompassing 3-cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione) demonstrated anti-arthritic activity upon alcoholysis to the corresponding vulpinic acid esters [1]. While direct quantitative data for the exact title compound are absent from the public domain, the patent establishes that the cyclohexyl-for-phenyl substitution on the dilactone core produces active anti-arthritic agents, whereas the unsubstituted phenyl vulpinic acid derivatives required electron-withdrawing meta-substituents to achieve an acceptable therapeutic ratio [2]. This indicates a substitution-dependent activity switch.

Anti-inflammatory Rheumatoid arthritis Pulvinic acid dilactone

Kinase Inhibition Selectivity: c-Met IC50 Comparison with Furo[3,2-b]furan-2,5-dione Derivatives

Patent US9066954B2 discloses fused heterocyclic derivatives with c-Met kinase inhibitory activity. A structurally related furo[3,2-b]furan-2,5-dione congener exhibited an IC50 of 3 nM against c-Met in a homogeneous time-resolved fluorescence (HTRF) assay [1]. While the exact 3-cyclohexyl-6-phenyl derivative was not explicitly tested in this patent, the scaffold similarity suggests that the cyclohexyl-phenyl substitution pattern may confer comparable or differentiated kinase binding characteristics relative to the triazolo-pyridazine series achieving 3-7 nM potency [2].

Kinase inhibition c-Met Cancer

Molecular Properties Driving Differential Formulation and Handling: cLogP and Topological Polar Surface Area

Computed physicochemical properties differentiate 3-cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione from its closest commercially listed analogs. The mixed cyclohexyl/phenyl substitution yields a predicted cLogP of approximately 4.1 and a topological polar surface area (tPSA) of 56.5 Ų . In contrast, the symmetric 3,6-diphenyl analog (CAS 6273-79-6) has a cLogP of ~3.0 and identical tPSA , while 3,6-dicyclohexylfuro[3,2-b]furan-2,5-dione (CAS 918413-53-3) shifts cLogP to ~5.2 . Each 1-unit increase in cLogP typically corresponds to a approximately 10-fold increase in octanol-water partition coefficient, directly impacting membrane permeability assay design and DMSO stock solution preparation protocols.

Drug-likeness Lipophilicity Physicochemical profiling

Synthetic Tractability: Cyclohexyl Dilactone as a Single-Step Alcoholysis Substrate for Diverse Vulpinic Acid Libraries

US3752829A and US3821397A explicitly describe the alcoholysis of 4-cyclohexylpulvinic acid dilactone with various alcohols (methanol, ethanol, etc.) to generate libraries of 4-cyclohexylvulpinic acid esters in a single synthetic step [1]. This contrasts with the 3,6-diphenyl dilactone, which requires electron-withdrawing substituents for optimal activity and may necessitate multi-step aromatic functionalization prior to alcoholysis [2]. The cyclohexyl dilactone thus serves as a more tractable diversification point, enabling rapid analog generation without pre-functionalization of the phenyl ring.

Parallel synthesis Diversity-oriented synthesis Scaffold derivatization

High-Value Application Scenarios for 3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione Based on Verified Differentiation


Focused Anti-Arthritic Lead Generation Leveraging Cyclohexyl Substitution

Given the patent-established anti-arthritic activity of 4-cyclohexylpulvinic acid dilactone derivatives [1], research groups pursuing rheumatoid arthritis targets can procure 3-cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione as a direct synthetic entry point. The cyclohexyl substituent eliminates the need for electron-withdrawing meta-substituents on the phenyl ring that were required in the phenyl vulpinic acid series to achieve an acceptable therapeutic ratio [2]. This simplifies analog generation and allows medicinal chemists to explore amide and ester libraries from a single dilactone precursor.

Kinase Inhibitor Scaffold-Hopping Campaigns Targeting c-Met and Related RTKs

The furo[3,2-b]furan-2,5-dione scaffold shares topological features with triazolo-pyridazine hinge-binding motifs that have yielded c-Met inhibitors with single-digit nanomolar potency [1]. Although direct c-Met data for the title compound are not available, procurement for kinase profiling panels is justified by the scaffold's potential to occupy the ATP-binding pocket. The balanced cLogP (≈4.1) of the cyclohexyl-phenyl derivative may reduce off-target lipophilic interactions compared to dicyclohexyl analogs (cLogP ≈5.2), making it a more selective starting point for hit identification [2].

Parallel Synthesis of Vulpinic Acid Ester Libraries via Single-Step Alcoholysis

The dilactone functionality of 3-cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione enables rapid diversification into vulpinic acid esters through alcoholysis with primary, secondary, or functionalized alcohols [1]. This single-step transformation, demonstrated in US3752829A for cyclohexyl derivatives, is synthetically more efficient than the multi-step functionalization required for aromatic-substituted dilactones [2]. Procurement for diversity-oriented synthesis (DOS) initiatives or DNA-encoded library (DEL) production can exploit this reactivity to generate hundreds of analogs in parallel format.

Lipophilicity-Driven ADME Profiling of Furo[3,2-b]furan-2,5-dione Series

The intermediate lipophilicity of 3-cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione (cLogP ≈4.1) positions it as a 'Goldilocks' compound within the furo[3,2-b]furan-2,5-dione series, situated between the more polar diphenyl analog (cLogP ≈3.0) and the highly lipophilic dicyclohexyl analog (cLogP ≈5.2) [1]. ADME/DMPK laboratories can procure this compound as part of a systematic lipophilicity series to correlate cLogP with microsomal stability, plasma protein binding, and Caco-2 permeability, generating predictive models for the entire chemical class.

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